molecular formula C23H27N3O2S2 B2779753 8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894924-97-1

8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2779753
CAS No.: 894924-97-1
M. Wt: 441.61
InChI Key: OSALYXMFZVFWFK-UHFFFAOYSA-N
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Description

8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.

    Introduction of the Phenyl and Propylthio Groups: The phenyl and propylthio groups are introduced via nucleophilic substitution reactions. This step often requires the use of strong bases and appropriate alkylating agents.

    Tosylation: The final step involves the tosylation of the nitrogen atom, which is typically carried out using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, tosyl chloride; reactions often require the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group enhances its ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Benzylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
  • 8-(Mesitylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Uniqueness

8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to its specific substitution pattern and the presence of the tosyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2/c1-3-17-29-22-21(19-7-5-4-6-8-19)24-23(25-22)13-15-26(16-14-23)30(27,28)20-11-9-18(2)10-12-20/h4-12H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSALYXMFZVFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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